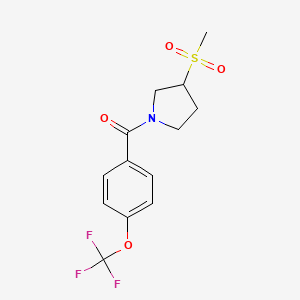

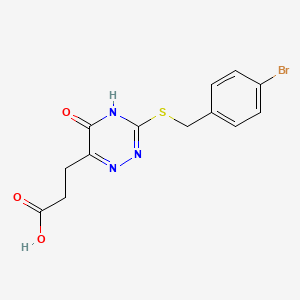

![molecular formula C14H13BrN4O2S B2536910 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile CAS No. 2415551-97-0](/img/structure/B2536910.png)

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Modification and Synthesis

- Chemical Modification for Antibacterial Activity : Chemical modifications of sulfazecin, including 2-azetidinone derivatives, have been explored to enhance antibacterial activity. The introduction of various substituents, notably the carbamoyloxymethyl group, has shown promising effects on antibacterial efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

- Synthesis Starting from Epoxysuccinic Acid : Efficient synthetic pathways have been developed for 2-azetidinone derivatives, showcasing potent antibacterial activity against Gram-negative bacteria, using (2R, 3R)-epoxysuccinic acid as a starting material (Sendai et al., 1985).

Reactivity and Transformation

- Solvent-Controlled Transformation : The reactivity of 2-bromomethyl-2-methylaziridines, which are structurally similar to the compound , demonstrates solvent-dependent behavior, enabling selective formation of functionalized aziridines or azetidines (Stankovic et al., 2012).

- 4-Endo-Trig Cyclization Processes : The use of bis(collidine)bromine(I) hexafluorophosphate as a reagent in methylene chloride leads to the diastereospecific formation of 2-oxetanones and 2-azetidinones, highlighting a novel approach for synthesizing these compounds (Homsi & Rousseau, 1999).

Biological and Pharmacological Potency

- Antibacterial and Antimicrobial Activities : Substituted azetidinones, including those similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

- Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, displaying promising results in cytotoxic and inhibition assays (Rahmouni et al., 2016).

Herbicide Resistance

- Herbicide Resistance in Transgenic Plants : A gene encoding a specific nitrilase, which converts bromoxynil (a compound similar to the one ) to a metabolite, has been cloned and expressed in transgenic tobacco plants, conferring resistance to high levels of bromoxynil, a photosynthetic inhibitor (Stalker et al., 1988).

Mecanismo De Acción

Target of Action

The compound contains a pyrazole ring, which is a common structural motif in many pharmaceutical drugs such as celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug). These drugs act by binding to specific enzymes or receptors in the body, thereby altering their activity .

Mode of Action

For example, celecoxib acts by inhibiting the enzyme cyclooxygenase-2, thereby reducing the production of prostaglandins (compounds involved in inflammation) .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Drugs with a pyrazole ring often interact with pathways involving the enzymes or receptors they bind to .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could lead to decreased production of certain biochemicals, potentially alleviating symptoms of disease .

Propiedades

IUPAC Name |

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2S/c15-13-6-17-18(10-13)7-11-8-19(9-11)22(20,21)14-4-2-1-3-12(14)5-16/h1-4,6,10-11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSZNQAAQNXKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)CN3C=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536841.png)

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)

![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)